molecular formula C11H20O5 B12547699 Acetic acid;2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)but-1-en-1-ol CAS No. 142791-23-9

Acetic acid;2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)but-1-en-1-ol

Cat. No.: B12547699
CAS No.: 142791-23-9
M. Wt: 232.27 g/mol
InChI Key: MTXSIBFYTLIJER-UHFFFAOYSA-N
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Description

Acetic acid;2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)but-1-en-1-ol is a complex organic compound that features a unique structure combining acetic acid and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)but-1-en-1-ol typically involves the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods may involve the use of orthoesters or molecular sieves for effective water removal .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)but-1-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Acetic acid;2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)but-1-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which acetic acid;2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)but-1-en-1-ol exerts its effects involves its interaction with molecular targets through its functional groups. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions . The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)but-1-en-1-ol is unique due to its combination of a dioxolane ring and an acetic acid moiety, providing distinct reactivity and stability characteristics compared to other similar compounds.

Properties

CAS No.

142791-23-9

Molecular Formula

C11H20O5

Molecular Weight

232.27 g/mol

IUPAC Name

acetic acid;2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)but-1-en-1-ol

InChI

InChI=1S/C9H16O3.C2H4O2/c1-8(7-10)3-4-9(2)11-5-6-12-9;1-2(3)4/h7,10H,3-6H2,1-2H3;1H3,(H,3,4)

InChI Key

MTXSIBFYTLIJER-UHFFFAOYSA-N

Canonical SMILES

CC(=CO)CCC1(OCCO1)C.CC(=O)O

Origin of Product

United States

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